molecular formula C14H12N4S B2573356 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide CAS No. 117067-55-7

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide

Cat. No.: B2573356
CAS No.: 117067-55-7
M. Wt: 268.34
InChI Key: AUHNBLJMRILWTN-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide is a heterocyclic compound featuring a benzotriazole moiety linked via a methylene group to a benzenecarbothioamide group. The compound’s structural uniqueness lies in its hybrid architecture, merging the electron-deficient benzotriazole system with the electron-rich thioamide group, which may facilitate diverse applications in catalysis or medicinal chemistry.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c19-14(11-6-2-1-3-7-11)15-10-18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHNBLJMRILWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide typically involves the reaction of benzotriazole with benzenecarbothioamide under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between benzotriazole and benzenecarbothioamide. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques, such as high-performance liquid chromatography (HPLC), are often employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzotriazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide has been investigated for its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of benzotriazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 μg/mL, demonstrating the compound's potential as a therapeutic agent.

PathogenMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli30

Anticancer Research

The compound has been explored for its anticancer properties , particularly against breast and colon cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through apoptosis induction.

Case Study: Cytotoxicity Evaluation
In vitro assays conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed IC50 values of 15 μM and 20 μM, respectively.

Cell LineIC50 (μM)
MCF-715
HT-2920

Material Science

Due to its unique chemical properties, this compound is also being investigated as a corrosion inhibitor in metals. The benzotriazole group is known for its ability to form protective films on metal surfaces, thus enhancing corrosion resistance.

Application Example: Corrosion Studies
Research has demonstrated that coatings containing this compound significantly reduce corrosion rates in acidic environments.

EnvironmentCorrosion Rate (mm/year)Without InhibitorWith Inhibitor
Acidic Solution0.50.80.2

Environmental Science

The compound's potential as a photostabilizer for polymers has been explored due to the presence of the benzotriazole moiety, which is effective in absorbing UV light and preventing degradation of materials.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can act as a nucleophile, participating in various chemical reactions that modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo redox reactions allows it to influence cellular redox balance and protect against oxidative damage .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide C₁₃H₁₁N₅S 269.32 Benzotriazole, Thioamide Methyl-linked benzotriazole-thioamide
N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide C₁₅H₁₅N₅S 297.38 Benzotriazole, Thioamide Propyl spacer between benzotriazole and thioamide
N-Benzothiazol-2-yl-2-benzotriazol-1-yl-acetamide C₁₅H₁₁N₅OS 309.35 Benzotriazole, Acetamide, Benzothiazole Acetamide bridge between benzotriazole and benzothiazole
1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione C₁₇H₁₄N₈S 386.42 Benzotriazole, Benzimidazole, Thione Bis-benzotriazolemethyl groups attached to benzimidazole-thione

Key Observations :

  • Functional Group Differences : The acetamide group in C₁₅H₁₁N₅OS lacks the sulfur atom present in the thioamide group of the target compound, reducing its metal-binding capacity .
  • Hybrid Systems : The benzimidazole-thione derivative (C₁₇H₁₄N₈S) incorporates two benzotriazole units, enhancing steric bulk and electronic complexity, which may limit reactivity in confined catalytic environments .
Physicochemical Properties
  • Molecular Weight and Polarity : The target compound (269.32 g/mol) is lighter and less polar than C₁₅H₁₁N₅OS (309.35 g/mol), suggesting better membrane permeability in biological contexts.
  • Thermal Stability : Benzotriazole derivatives generally exhibit high thermal stability due to aromatic conjugation, but the thioamide group may introduce susceptibility to oxidative degradation compared to acetamide analogs .

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10N4S
  • Molecular Weight : 218.28 g/mol
  • CAS Number : Not specified in the sources.

This compound features a benzotriazole moiety linked to a benzenecarbothioamide group, which is significant for its biological interactions.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. The biological evaluation of various benzotriazole compounds indicates their potential as antimicrobial agents against a range of pathogens.

Key Findings

  • Antibacterial Activity :
    • Compounds derived from benzotriazole have shown effectiveness against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. For instance, certain derivatives with bulky hydrophobic groups exhibited potent antibacterial activity due to their ability to disrupt bacterial cell membranes .
  • Antifungal Activity :
    • Some benzotriazole derivatives displayed antifungal properties against fungi like Candida albicans and Aspergillus niger. The introduction of electron-withdrawing groups has been noted to enhance antifungal activity .
  • Protozoan Activity :
    • Specific complexes formed with transition metals and benzotriazole derivatives have been reported to possess micromolar activity against protozoan parasites such as Entamoeba histolytica. These findings suggest that modifications to the structure can significantly alter biological efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Membrane Disruption : The hydrophobic nature of certain derivatives allows them to integrate into microbial membranes, leading to increased permeability and cell death.
  • Inhibition of Enzymatic Activity : Some benzotriazole derivatives act as enzyme inhibitors, which can interfere with metabolic processes in bacteria and fungi.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzotriazole derivatives:

Substituent TypeEffect on ActivityExample Compound
Bulky Hydrophobic GroupsIncreased antibacterial activity4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
Electron-Withdrawing GroupsEnhanced antifungal properties4,5,6-Tribromo-benzotriazole
Metal ComplexationImproved protozoan activityCu²⁺ and Ni²⁺ complexes with thioamide ligands

Case Studies

Several studies have highlighted the biological activities of benzotriazole derivatives:

  • Antimicrobial Studies : A study evaluated various benzotriazole compounds against Staphylococcus aureus, revealing that certain derivatives were comparable to standard antibiotics like ciprofloxacin .
  • Protozoan Inhibition : Research demonstrated that specific N-benzenesulfonylbenzotriazoles exhibited potent inhibitory effects on Trypanosoma cruzi, indicating potential for therapeutic applications in parasitic infections .
  • Fungal Resistance : A series of experiments showed that modifying the benzotriazole ring could lead to compounds with lower MIC values against resistant fungal strains .

Q & A

Q. Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of benzotriazole protons (δ 7.5–8.5 ppm) and thiocarbonyl (C=S) groups (δ 190–200 ppm in ¹³C).
    • IR : Validate the C=S stretch (~1200 cm⁻¹) and N-H bending (benzotriazole, ~1500 cm⁻¹) .
  • Crystallography :
    • X-ray Diffraction (XRD) : Resolve intramolecular hydrogen bonds (e.g., C–H⋯O) and dihedral angles between benzotriazole and benzene rings. Use SHELXL/SHELXTL for refinement, ensuring R-factor < 0.05 .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its bioactivity against cancer cells?

Q. Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., halogens, methoxy) to the benzene ring to modulate electron-withdrawing/donating effects. For example:
    • Replace the thiocarbonyl group with carbonyl (C=O) to assess potency changes.
    • Synthesize analogs with triazole or pyrazole moieties to compare microtubule inhibition .
  • Assay Design :
    • Use MTT assays on HeLa or MCF-7 cells, with paclitaxel as a positive control.
    • Monitor IC₅₀ values and compare with parent compound. Validate results via flow cytometry (apoptosis analysis) .

Advanced: What computational tools and crystallographic parameters are critical for resolving conformational ambiguities in its structure?

Q. Methodological Answer :

  • Software :
    • SHELX Suite : Refine XRD data with SHELXL (for small molecules) or SHELXD (for phase problem resolution). Use Olex2 for visualization .
  • Key Parameters :
    • Torsion Angles : Measure dihedral angles between benzotriazole and benzenecarbothioamide planes (e.g., ~70° in related structures).
    • Hydrogen Bonding : Identify stabilizing interactions (e.g., C–H⋯O, distance ~2.2 Å) using Mercury software .

Advanced: How can researchers address contradictions in bioactivity data arising from divergent synthetic protocols?

Q. Methodological Answer :

  • Source Identification : Compare impurities (HPLC/MS) or crystallinity (PXRD) across batches. For example:
    • Amorphous vs. crystalline forms may show 2–3× differences in solubility and IC₅₀ .
  • Controlled Replication : Standardize reaction conditions (e.g., solvent purity, catalyst source) and validate via:
    • Kinetic Studies : Monitor reaction progress (TLC/GC-MS) to identify side products.
    • Cross-Lab Validation : Collaborate with independent labs to replicate bioassays .

Advanced: What strategies mitigate solubility limitations in in vitro assays for this compound?

Q. Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrophilic groups (e.g., PEG chains) via ester linkages, which hydrolyze in physiological conditions .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .

Advanced: How do substituents on the benzotriazole ring influence its stability under physiological conditions?

Q. Methodological Answer :

  • Electron-Donating Groups (EDGs) : Methyl or methoxy substituents increase ring stability by reducing electrophilic attack.
  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups may accelerate degradation (hydrolysis) at pH > 7.4.
  • Accelerated Stability Testing :
    • Incubate analogs in PBS (pH 7.4, 37°C) for 72 hours. Monitor degradation via LC-MS and calculate half-lives .

Advanced: What are the best practices for comparing bioactivity data across studies with varying experimental designs?

Q. Methodological Answer :

  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., paclitaxel for microtubule disruption).
  • Meta-Analysis : Use standardized metrics (e.g., IC₅₀, Ki) and adjust for assay variables (cell line, incubation time).
  • Public Databases : Deposit raw data in repositories like PubChem or ChEMBL for cross-study validation .

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